![molecular formula C21H21F2N3O2 B2517792 N-(3,4-二氟苯基)-5-甲基-12-氧代-5,5a,6,7,8,9,10,12-八氢氮杂菲并[2,1-b]喹唑啉-3-甲酰胺 CAS No. 1775491-91-2](/img/structure/B2517792.png)
N-(3,4-二氟苯基)-5-甲基-12-氧代-5,5a,6,7,8,9,10,12-八氢氮杂菲并[2,1-b]喹唑啉-3-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound N-(3,4-difluorophenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide is a complex molecule that likely belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their wide range of biological activities, including antitubercular, cytotoxic, and antifolate properties. Although the specific compound is not directly mentioned in the provided papers, insights can be drawn from similar compounds discussed in the research.
Synthesis Analysis
The synthesis of quinazoline derivatives often involves multi-step reactions starting from simple precursors. For instance, the synthesis of substituted indeno[1,2-b]quinoline-6-carboxamides involves a Friedlander synthesis starting from methyl 2-amino-3-formylbenzoate . Similarly, the synthesis of 6-(trifluoromethyl)-N-(4-oxothiazolidin-3-yl)quinazoline-2-carboxamide derivatives includes condensation reactions and the use of aromatic aldehydes, methanol, and hydrazine hydrate . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure of quinazoline derivatives is characterized by the presence of a quinazoline core, which is a bicyclic system consisting of two nitrogen atoms in a fused benzene and pyrimidine ring. The presence of substituents, such as the difluorophenyl group, can significantly influence the biological activity of these compounds by affecting their molecular interactions with biological targets .
Chemical Reactions Analysis
Quinazoline derivatives can undergo various chemical reactions, including condensation and substitution, which are essential for their synthesis. The reactivity of these compounds is often influenced by the substituents present on the quinazoline core. For example, the introduction of a trifluoromethyl group can lead to the formation of carbohydrazide intermediates, which are key in the synthesis of antitubercular agents .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of functional groups like carboxamide and difluorophenyl can affect these properties. For instance, the lipophilicity of the molecule can be increased by small lipophilic substituents, which can enhance cytotoxic potency . Additionally, the introduction of fluorine atoms can affect the acidity and basicity of the compound, as well as its metabolic stability and binding affinity to biological targets .
科学研究应用
合成和生物学性质
合成与N-(3,4-二氟苯基)-5-甲基-12-氧代-5,5a,6,7,8,9,10,12-八氢氮杂菲并[2,1-b]喹唑啉-3-甲酰胺结构相关的化合物涉及氨基酯与各种试剂之间的复杂反应,产生具有显著生物活性的化合物。这些合成化合物已被研究其对单胺氧化酶 (MAO) 活性的影响,并具有抗肿瘤特性。值得注意的是,这些化合物在体外和体内环境中均表现出显着的作用,突出了它们在医学研究和治疗应用中的潜力 (Маркосян et al., 2006).
抗菌应用
最近的研究集中在新型 1H-1,2,3-三唑-4-甲酰胺的开发上,包括与所讨论化合物相似的结构,对一系列病原体表现出显着的抗菌活性。这些化合物已显示出对革兰氏阳性菌和革兰氏阴性菌以及致病酵母菌的有效性,表明它们作为广谱抗菌剂的潜力。这些化合物的发现有助于持续寻找新的抗菌药物,以对抗耐药菌株和真菌 (Pokhodylo et al., 2021).
抗结核活性
在抗结核药物开发领域,喹唑啉-2-甲酰胺衍生物已被确定为 DprE1 酶的有效抑制剂,DprE1 酶是抗击结核病的关键靶点。这些化合物的构思、合成和生物学评估揭示了一组具有特殊体外抗结核活性的化合物。这些发现强调了喹唑啉衍生物在开发针对结核病的新型治疗剂中的作用,为这种毁灭性疾病提供更有效的治疗方法带来了希望 (Gawad & Bonde, 2020).
未来方向
Quinazoline derivatives, such as this compound, are being designed and synthesized as potential drugs of anticancer potency against bladder cancers . This suggests that there is ongoing research into the development of new quinazoline-based compounds, which could lead to the discovery of new therapeutic agents .
属性
IUPAC Name |
N-(3,4-difluorophenyl)-5-methyl-12-oxo-5a,6,7,8,9,10-hexahydroazepino[2,1-b]quinazoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F2N3O2/c1-25-18-11-13(20(27)24-14-7-9-16(22)17(23)12-14)6-8-15(18)21(28)26-10-4-2-3-5-19(25)26/h6-9,11-12,19H,2-5,10H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKJCBUAMRLKTFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCCCCN2C(=O)C3=C1C=C(C=C3)C(=O)NC4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-difluorophenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl N-[(1R,2S)-2-aminocycloheptyl]carbamate](/img/structure/B2517709.png)
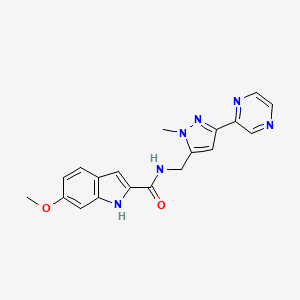
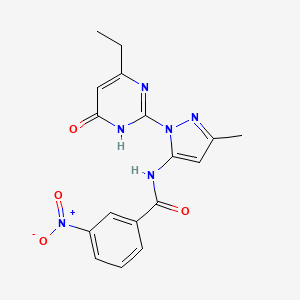

![ethyl 1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylate](/img/structure/B2517716.png)
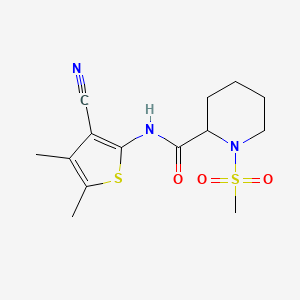
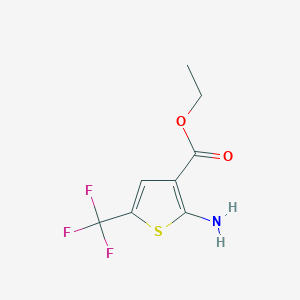

![6-Methyl-4-{[(2-thienylcarbonyl)oxy]imino}thiochromane](/img/structure/B2517723.png)
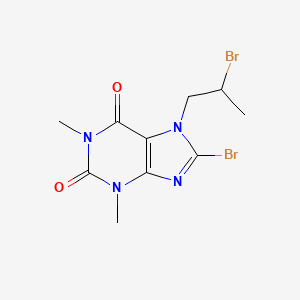

![2,5-difluoro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B2517727.png)

